6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Overview
Description
6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is a compound belonging to the class of bicyclic aziridines. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of the nitrophenyl group in the structure imparts specific chemical reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves the cyclopropanation of aziridines. One common method is the three-component one-pot reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 4-acetamidobenzaldehyde, and ammonium acetate . This reaction proceeds under mild conditions and yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted aziridine derivatives are formed.
Scientific Research Applications
6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets through its aziridine ring and nitrophenyl group. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(4-nitrophenyl)-2-phenyl-3,5-diazabicyclo[3.1.0]hex-2-ene: Another bicyclic aziridine with similar structural features.
2-([1,1’-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: A compound with a similar bicyclic structure and photochromic properties.
Uniqueness
6-(4-nitrophenyl)-1,5-diazabicyclo[31Its ability to undergo photochromic transitions makes it particularly valuable for developing advanced materials and optical devices .
Properties
IUPAC Name |
6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-13(15)9-4-2-8(3-5-9)10-11-6-1-7-12(10)11/h2-5,10H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQQZRQUXJBPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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